molecular formula C19H20ClNO B11991174 3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide

3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide

Cat. No.: B11991174
M. Wt: 313.8 g/mol
InChI Key: VZVCKJKJUVLOQR-FMIVXFBMSA-N
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Description

3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide is an organic compound characterized by the presence of a tert-butyl group, a chlorophenyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide typically involves the following steps:

    Preparation of 4-tert-butylphenylamine: This can be achieved through the reduction of 4-tert-butylphenyl nitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Preparation of 3-chlorophenylacrylic acid: This involves the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide, followed by decarboxylation.

    Formation of the acrylamide: The final step involves the reaction of 4-tert-butylphenylamine with 3-chlorophenylacrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acrylamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound is used in the synthesis of polymers and copolymers with specific properties for use in coatings, adhesives, and other materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Tert-butylphenyl)-N-(3-methylphenyl)acrylamide
  • 3-(4-Tert-butylphenyl)-N-(3-fluorophenyl)acrylamide
  • 3-(4-Tert-butylphenyl)-N-(3-bromophenyl)acrylamide

Uniqueness

3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H20ClNO

Molecular Weight

313.8 g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(3-chlorophenyl)prop-2-enamide

InChI

InChI=1S/C19H20ClNO/c1-19(2,3)15-10-7-14(8-11-15)9-12-18(22)21-17-6-4-5-16(20)13-17/h4-13H,1-3H3,(H,21,22)/b12-9+

InChI Key

VZVCKJKJUVLOQR-FMIVXFBMSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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